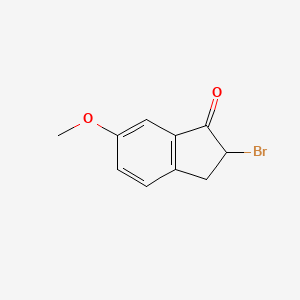

2-Bromo-6-methoxy-1-indanone

Description

Contextualization of 1-Indanone (B140024) Scaffolds in Synthetic Organic Chemistry

The 1-indanone scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring, is a privileged motif in synthetic organic chemistry. beilstein-journals.orgrsc.org These structures are frequently found in a variety of natural products and synthetically created bioactive molecules. rsc.org The versatility of the 1-indanone core makes it a valuable building block for creating more complex molecular architectures, including fused and spirocyclic frameworks. rsc.org Over the past several decades, numerous synthetic methods have been developed to prepare 1-indanones, utilizing starting materials such as carboxylic acids, esters, and acid chlorides. beilstein-journals.orgnih.gov The chemical reactivity of 1-indanones allows for a wide range of chemical transformations, making them key intermediates in the synthesis of diverse organic compounds. beilstein-journals.org

The significance of 1-indanone derivatives extends prominently into medicinal chemistry, where they have been identified as core structures in compounds with a broad spectrum of biological activities. beilstein-journals.orgresearchgate.net These include potential applications as anti-inflammatory, anticancer, and antioxidant agents. researchgate.net The rigid structure of the indanone nucleus provides a well-defined framework for the spatial arrangement of various functional groups, which can be crucial for specific interactions with biological targets. rsc.org

Importance of Bromination and Alkoxy Substituents in Indanone Systems

The introduction of halogen atoms, such as bromine, and alkoxy groups, like methoxy (B1213986), onto the 1-indanone scaffold significantly influences the molecule's chemical and physical properties.

Bromination: The presence of a bromine atom can enhance the reactivity of the indanone ring toward certain chemical reactions. For instance, a bromine atom at the 2-position, as in 2-bromo-1-indanone (B167726), makes the compound susceptible to nucleophilic substitution reactions, allowing for the introduction of a variety of other functional groups. This reactivity makes brominated indanones valuable intermediates in organic synthesis. Furthermore, the incorporation of halogens is a common strategy in medicinal chemistry to improve a compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. researchgate.net

Alkoxy Substituents: Alkoxy groups, such as a methoxy group, are electron-donating and can influence a molecule's electronic properties. biomedres.us The presence of a methoxy group on the aromatic ring of the indanone can activate it towards electrophilic substitution reactions. smolecule.com In the context of drug design, alkoxy groups can impact a molecule's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets. biomedres.usstereoelectronics.orgomicsonline.org The strategic placement of an alkoxy group can enhance a drug's potency and selectivity. biomedres.us For example, the methoxy group in 6-methoxy-1-indanone (B23923) has been noted for its role in compounds with potential neuroprotective activities.

Scope and Research Objectives Pertaining to 2-Bromo-6-methoxy-1-indanone

This article focuses specifically on the chemical compound This compound . The primary objective is to provide a comprehensive overview of this molecule, structured around its synthesis, chemical properties, and reactivity. By examining this specific halogenated and alkoxy-substituted indanone, this article aims to illustrate the interplay of these functional groups in defining the compound's chemical behavior. The information presented is based on established research findings to ensure scientific accuracy.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 62015-79-6 | guidechem.comchemicalbook.comguidechem.com |

| Molecular Formula | C₁₀H₉BrO₂ | guidechem.com |

| Molecular Weight | 241.08 g/mol | guidechem.com |

| IUPAC Name | 2-bromo-6-methoxy-2,3-dihydroinden-1-one | guidechem.com |

| Melting Point | 62-63 °C | vwr.com |

| Appearance | Data not available |

| Solubility | Data not available | |

Table 2: Compound Names Mentioned in this Article

| Compound Name | |

|---|---|

| This compound | |

| 1-Indanone | |

| 2-Bromo-1-indanone | |

| 6-Methoxy-1-indanone | |

| 2-Bromo-6-methoxy-3-phenyl-1-indanone | beilstein-journals.orgnih.gov |

| 6-Methoxy-3-phenyl-1-indanone | beilstein-journals.orgnih.gov |

| 5-Bromo-6-methoxy-1-indanone | nih.gov |

| 2-Bromo-6-nitro-1-indanone |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-13-7-3-2-6-4-9(11)10(12)8(6)5-7/h2-3,5,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTUAPDDJQOXBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(C2=O)Br)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455114 | |

| Record name | 2-bromo-6-methoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62015-79-6 | |

| Record name | 2-bromo-6-methoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Chemistry of 2 Bromo 6 Methoxy 1 Indanone

Nucleophilic Substitution Reactions at the Bromine Center

The presence of a bromine atom at the α-position to the carbonyl group makes 2-bromo-6-methoxy-1-indanone susceptible to nucleophilic substitution reactions. This reactivity is a key feature in its utility as a synthetic intermediate. The bromine atom can be displaced by various nucleophiles, leading to a diverse range of substituted indanones.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) of Brominated Indanones

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and brominated indanones are excellent substrates for these transformations. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide, is a prominent example. researchgate.net

In the context of indanones, these reactions enable the introduction of various aryl or vinyl groups at the brominated position. For instance, the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-1-indanone (B130187) with different boronic acids, such as phenylboronic acid and its derivatives, has been successfully demonstrated to produce 5-substituted indanone derivatives in high yields. researchgate.netresearchgate.net This methodology provides a robust route for functionalizing the indanone scaffold. researchgate.netresearchgate.net The general mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. researchgate.net

While specific studies on this compound are not extensively detailed in the provided results, the reactivity of similar brominated indanones suggests its high potential as a substrate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions. These reactions would allow for the synthesis of complex molecules with diverse functionalities. vulcanchem.com

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Brominated Indanones This table is representative of the types of transformations possible and is based on the reactivity of similar compounds.

| Starting Material | Coupling Partner | Catalyst/Conditions | Product |

|---|---|---|---|

| 5-Bromo-1-indanone | Phenylboronic acid | Pd catalyst, base | 5-Phenyl-1-indanone |

| 5-Bromo-1-indanone | 4-Methoxyphenylboronic acid | Pd catalyst, base | 5-(4-Methoxyphenyl)-1-indanone |

| 5-Bromo-1-indanone | 4-Ethylphenylboronic acid | Pd catalyst, base | 5-(4-Ethylphenyl)-1-indanone |

Other Metal-Catalyzed Coupling Reactions for Carbon-Carbon Bond Formation

Beyond palladium, other transition metals can catalyze cross-coupling reactions for C-C bond formation. For example, rhodium-catalyzed reactions have been employed for the synthesis of indanones. rsc.orgiyte.edu.tr The Heck reaction, another palladium-catalyzed process, allows for the coupling of aryl halides with alkenes. nih.govbeilstein-journals.org While direct examples with this compound are not specified, the general reactivity of brominated aromatic systems suggests its suitability for such transformations.

Transformations Involving the Ketone Functionality

The ketone group in this compound is another site of significant reactivity, allowing for a variety of chemical transformations.

Carbonyl Reductions to Indanols

The carbonyl group of indanones can be readily reduced to form the corresponding indanols. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of 2-bromo-1-indanone (B167726) with sodium borohydride selectively reduces the carbonyl group to a secondary alcohol without affecting the bromine substituent, yielding 2-bromo-1-indanol. This selective reduction highlights a key synthetic route to functionalized indanols.

Table 2: Carbonyl Reduction of Brominated Indanones

| Starting Material | Reagent/Conditions | Product |

|---|---|---|

| 2-Bromo-1-indanone | NaBH₄ or LiAlH₄ in THF | 2-Bromo-1-indanol |

Condensation Reactions at the Alpha-Carbon

The carbon atom alpha to the ketone (the C-2 position) is activated and can participate in various condensation reactions. For instance, 2-bromo-1-indanone can undergo a Darzens-type condensation with benzaldehyde. smolecule.com Knoevenagel condensation of 1-indanones with aromatic aldehydes is another common reaction to form 2-benzylidene-1-indanones. nih.govbeilstein-journals.org Additionally, self-condensation of indanones can occur under basic or Lewis acidic conditions. acs.org

Electrophilic Aromatic Substitution on the Methoxy-Substituted Benzene (B151609) Ring

The methoxy (B1213986) group on the benzene ring of this compound is an activating group and directs electrophilic aromatic substitution to the ortho and para positions. The presence of the methoxy group enhances the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

Ring Expansion and Ring Contraction Reactions (e.g., to Benzo[c]fluoren-7-one derivatives)

The rigid bicyclic framework of this compound and related indanones serves as a versatile starting point for the synthesis of larger, fused-ring systems through ring expansion reactions. A notable transformation is the construction of the benzo[c]fluoren-7-one skeleton.

Research has demonstrated that while this compound itself is a key intermediate, its precursor, 5-methoxy-1-indanone (B147253), can be converted to a benzo[c]fluorenone derivative through a sequence involving photochemical bromination followed by thermolysis. researchgate.nettandfonline.com The photochemical bromination of 5-methoxy-1-indanone with N-bromosuccinimide (NBS) yields 3-bromo-6-methoxyindene. researchgate.nettandfonline.com Subsequent heating of this intermediate induces a thermal reaction that results in the formation of a benzo[c]fluorenone derivative. researchgate.nettandfonline.com This transformation highlights a pathway where the indanone core is expanded to a more complex tetracyclic system.

Other ring expansion methodologies have been applied to the general 1-indanone (B140024) scaffold. For instance, a two-step ring expansion of 1-indanones can produce 2-bromo-1-naphthols, demonstrating the conversion of the five-membered cyclopentanone (B42830) ring into a six-membered ring, which is a key structural motif in gilvocarcin natural products. acs.orgresearchgate.net This process generally shows broad functional group tolerance under mild conditions. acs.orgresearchgate.net However, its efficiency can be reduced by the presence of certain electron-donating groups like methoxy substituents. acs.org

Additionally, transition metal-catalyzed reactions offer another route for ring expansion. Rhodium-catalyzed insertion of ethylene (B1197577) or internal alkynes into the C–C bond of 1-indanones leads to the formation of benzocycloheptenone skeletons, representing a two-carbon ring expansion. rsc.org

While ring expansion is more commonly documented, ring contraction reactions of cyclic ketones are also known, such as the Favorskii rearrangement of α-halo cycloalkanones. harvard.edu This reaction proceeds through a cyclopropanone (B1606653) intermediate when treated with a base. harvard.edu Another relevant transformation is the thallium trinitrate-mediated ring contraction of substituted 1,2-dihydronaphthalenes, which yields indan (B1671822) derivatives. scispace.comresearchgate.net

Table 1: Ring Expansion Reactions of Indanone Derivatives

| Starting Material | Reagents/Conditions | Product | Reference |

|---|

Radical Reactions and Photochemical Transformations

The photochemical reactivity of this compound and its precursors is significant, particularly in halogenation reactions. The synthesis of brominated indanones often employs photochemical methods to achieve specific regioselectivity.

The photochemical bromination of 5-methoxy-1-indanone using N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) in a solvent such as carbon tetrachloride (CCl₄) is a key transformation. tandfonline.com This reaction, conducted at elevated temperatures (e.g., 77 °C), leads to the formation of bromo-substituted indene (B144670) derivatives, which are precursors for further synthesis, including the aforementioned ring expansion to benzo[c]fluorenones. researchgate.nettandfonline.com The mechanism involves the generation of bromine radicals that selectively abstract a hydrogen atom. The presence of the methoxy group influences the electron density of the aromatic ring and the benzylic positions, affecting the reaction's rate and selectivity. smolecule.com

Radical-initiated bromination can also be achieved under non-photochemical conditions using radical initiators. For instance, the reaction of 5-methoxy-1-indanone with NBS and AIBN at reflux in carbon tetrachloride can yield the corresponding 2-bromo derivative. smolecule.com Studies on similar indanones show that the methoxy group enhances the electron density at the 2-position, making it more susceptible to radical attack while inhibiting bromination on the aromatic ring. smolecule.com

Beyond bromination, the photochemistry of related indenone systems has been explored. Preliminary studies on 6-methoxy-3-phenylindenone, a compound structurally related to derivatives of this compound, show that it readily dimerizes upon irradiation. researchgate.net Such [2+2] photocycloaddition reactions are a characteristic feature of indenone photochemistry, leading to the formation of cyclobutane (B1203170) derivatives. researchgate.net The reactivity of radical cations of methoxy-substituted indanes has also been investigated, revealing isomerization pathways under photosensitized (electron transfer) conditions. cdnsciencepub.com

Table 2: Radical and Photochemical Reactions of Methoxy-Indanone Derivatives

| Substrate | Reagents/Conditions | Major Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| 5-Methoxy-1-indanone | NBS (3 equiv.), AIBN (cat.), CCl₄, 77 °C, Photochemical | 3-Bromo-6-methoxyindene | Formation of a precursor for benzo[c]fluorenone synthesis. | researchgate.nettandfonline.com |

| 5-Methoxy-1-indanone | NBS, AIBN (0.1 equiv.), CCl₄, Reflux (76 °C) | 2-Bromo-5-methoxy-1-indanone | Radical bromination at the 2-position is favored. | smolecule.com |

| 6-Methoxy-3-phenylindenone | Photolysis | Dimerized product | Readily undergoes dimerization. | researchgate.net |

| trans-2-Methoxy-1-(4-methoxyphenyl)indane | Photosensitization (electron transfer), CH₃CN-CH₃OH | cis/trans Isomers | Efficient isomerization occurs. | cdnsciencepub.com |

Advanced Spectroscopic and Analytical Characterization of 2 Bromo 6 Methoxy 1 Indanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govvwr.com

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In the ¹H NMR spectrum of 2-Bromo-6-methoxy-1-indanone, specific signals corresponding to the aromatic, methoxy (B1213986), and aliphatic protons are observed. The multiplicity of these signals (e.g., singlet, doublet, triplet) arises from spin-spin coupling with neighboring protons and provides valuable information about the connectivity of the atoms. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (H7) | 7.34 (d) | Doublet | 8.1 |

| Aromatic-H (H5) | 6.77 (d) | Doublet | 8.1 |

| Aromatic-H (H4) | 6.52 (s) | Singlet | - |

| Methine-H (H2) | 4.42 (dd) | Doublet of Doublets | 7.45, 3.17 |

| Methoxy-H (-OCH₃) | 3.87 (s) | Singlet | - |

| Methylene-H (H3a) | 3.84 (dd) | Doublet of Doublets | 18.09, 7.45 |

| Methylene-H (H3b) | 3.44 (dd) | Doublet of Doublets | 18.09, 3.17 |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency used. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic, methoxy).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (C1) | 206.27 |

| C-O (C6) | 155.77 |

| C-Br (C2) | 53.69 |

| Aromatic C-H (C7) | 135.99 |

| Aromatic C-H (C5) | 111.53 |

| Aromatic C-H (C4) | 110.79 |

| Aromatic C (C3a) | 145.21 |

| Aromatic C (C7a) | 135.99 |

| Methylene C (C3) | 39.38 |

| Methoxy C (-OCH₃) | 56.43 |

Note: These values are typical and may vary slightly based on experimental conditions. rsc.org

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysisnist.gov

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org It also provides information about the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This precision allows for the determination of the elemental formula of the compound, confirming the presence of bromine, which has a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br). For this compound (C₁₀H₉BrO₂), the expected monoisotopic mass would be calculated and compared to the experimental value to confirm the molecular formula. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups in its structure.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1716 - 1720 |

| Aromatic C=C | Stretching | ~1600, ~1480 |

| C-O (methoxy) | Stretching | ~1259 |

| C-H (aromatic) | Stretching | >3000 |

| C-H (aliphatic) | Stretching | <3000 |

| C-Br | Stretching | ~600 - 700 |

The strong absorption band in the region of 1716-1720 cm⁻¹ is a clear indicator of the carbonyl group of the indanone ring. nih.gov The bands corresponding to aromatic C=C stretching and C-H stretching, as well as the C-O stretching of the methoxy group, further confirm the key structural features of the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a vital analytical method for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λmax) that are indicative of the types of electronic transitions occurring.

For aromatic ketones like this compound, the expected electronic transitions include π → π* and n → π* transitions. The π → π* transitions, originating from the aromatic ring and the carbonyl group's π-system, are typically intense and occur at shorter wavelengths. The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is characteristically less intense and appears at longer wavelengths. The substitution pattern on the aromatic ring, including the electron-donating methoxy group and the electron-withdrawing bromine atom, influences the energy of these transitions and thus the position of the absorption maxima.

Detailed experimental UV-Vis absorption data for this compound, including specific λmax values and molar absorptivity coefficients, are not extensively reported in the readily available scientific literature. However, for related indanone derivatives, such as 6-Hydroxy-5-methoxy-1-indanone, UV-Vis spectroscopy has been used to monitor chemical reactions, with a reported λmax of approximately 270 nm, which is characteristic for this class of compounds .

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition | Solvent |

| Data not available | Data not available | Data not available | Data not available |

This table is presented as a template for expected data. Specific experimental values for this compound were not found in the surveyed literature.

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the compound's connectivity and stereochemistry.

While the synthesis of this compound has been described, publicly accessible crystallographic data for this specific compound is not available. However, crystal structures for closely related compounds, such as 6-chloroindan-1-one and 6-bromoindan-1-one, have been reported, providing insight into the packing motifs and intermolecular interactions in similar systems. iucr.org For instance, the crystal structure of 6-bromoindan-1-one reveals offset face-to-face π-stacking, C—H⋯O, C—H⋯Br, and Br⋯O interactions. iucr.org Additionally, crystallographic data for 2-bromo-6-methoxy-3-phenyl-1-indanone, a more substituted derivative, has been deposited with the Cambridge Crystallographic Data Centre, indicating that indanone derivatives can form crystals suitable for X-ray analysis. nih.govbeilstein-journals.org

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (Å3) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm3) | Data not available |

This table is presented as a template for expected data. Specific experimental values for this compound were not found in the surveyed literature.

Computational Chemistry and Theoretical Investigations of 2 Bromo 6 Methoxy 1 Indanone

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict the electronic structure of molecules. This method is founded on the principle that the energy of a molecule can be determined from its electron density. For a molecule such as 2-Bromo-6-methoxy-1-indanone, DFT calculations can elucidate the distribution of electrons and, consequently, its chemical properties. While specific DFT studies on this compound are not widely available in the reviewed literature, the methodologies are well-established through research on analogous compounds like 5,6-dimethoxy-1-indanone (B192829) and other substituted indanones. Theoretical calculations for similar molecules are often performed using software like Gaussian, with common functional and basis set combinations such as B3LYP/6-311G(d,p).

Frontier Molecular Orbital (FMO) theory is a critical component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For substituted indanones, the distribution of the HOMO and LUMO is influenced by the nature and position of the substituents. In a hypothetical FMO analysis of this compound, the electron-donating methoxy (B1213986) group would be expected to raise the energy of the HOMO, while the electron-withdrawing bromine atom and carbonyl group would lower the energy of the LUMO. This interplay of electronic effects would ultimately determine the molecule's reactivity profile.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | -2.0 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.5 | Energy difference between HOMO and LUMO |

Note: The values in this table are illustrative and based on general principles of FMO theory for similar compounds. Specific computational studies are required for precise energy values.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. An MEP map displays the electrostatic potential on the electron density surface of a molecule, using a color scale to indicate different potential values. Regions of negative electrostatic potential, typically colored in shades of red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in shades of blue, are electron-poor and are prone to nucleophilic attack.

In the case of this compound, an MEP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group, making it a prime site for protonation and nucleophilic addition. The methoxy group's oxygen would also exhibit a negative potential. The hydrogen atoms of the aromatic ring and the carbon atom of the carbonyl group would likely be in regions of positive potential, indicating their susceptibility to nucleophilic attack. The bromine atom, being electronegative, would also influence the local electronic environment.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of a molecule is fundamental to its properties and biological activity. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. For cyclic compounds like this compound, the five-membered ring can adopt different puckered conformations. Computational methods, particularly DFT, are employed to perform geometry optimization and energy minimization to find the most stable conformer.

Studies on related indanone derivatives, such as 5,6-dimethoxy-1-indanone, have shown that the orientation of substituents, like the methoxy group, can significantly impact conformational stability. For this compound, the puckering of the cyclopentanone (B42830) ring and the rotational orientation of the methoxy group would be key factors in determining the lowest energy conformation. The steric and electronic interactions between the bromine atom, the methoxy group, and the carbonyl group would be crucial in this analysis.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying intermediates and calculating the energy barriers of transition states. For this compound, theoretical studies could investigate various reactions, such as its synthesis via bromination of 6-methoxy-1-indanone (B23923) or its subsequent transformations.

The bromination of 1-indanone (B140024), for instance, can proceed through different pathways depending on the reaction conditions. Photochemical bromination has been shown to yield a complex mixture of products, including dibromo derivatives. A computational study of the bromination of 6-methoxy-1-indanone could help in understanding the regioselectivity of the reaction, i.e., why the bromine atom is introduced at the second position. Such a study would involve locating the transition state for the enolization of the ketone followed by the attack of bromine.

Furthermore, reactions of this compound, such as nucleophilic substitution at the bromine-bearing carbon, could be modeled to understand the reaction kinetics and thermodynamics.

Spectroscopic Property Prediction through Computational Methods

Computational methods can predict various spectroscopic properties of molecules, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

DFT calculations are commonly used to predict these properties. For example, the Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. By performing these calculations on the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with an experimental one can aid in the structural elucidation of the molecule.

Similarly, the vibrational frequencies calculated using DFT can be correlated with the peaks in an experimental IR spectrum. While calculated frequencies often have a systematic error, they can be scaled to provide a good match with experimental data. Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5,6-dimethoxy-1-indanone |

| 6-methoxy-1-indanone |

| 1-indanone |

Exploration of 2 Bromo 6 Methoxy 1 Indanone As a Synthetic Building Block

Precursor in Complex Molecule Synthesis

2-Bromo-6-methoxy-1-indanone serves as a crucial starting material or intermediate in the synthesis of a variety of complex organic molecules. Its unique structure, featuring a reactive bromine atom and a methoxy-substituted aromatic ring fused to a cyclopentanone (B42830), allows for a range of chemical transformations.

One notable application is in the synthesis of 2-bromo-6-methoxy-3-phenyl-1-indanone. This transformation is achieved through a two-step process starting from a chalcone (B49325) precursor. The initial step involves a Nazarov cyclization of the chalcone in the presence of trifluoroacetic acid to form 6-methoxy-3-phenyl-1-indanone with a high yield of 88%. nih.govbeilstein-journals.org Subsequently, this intermediate is brominated using bromine in diethyl ether to yield the target molecule, 2-bromo-6-methoxy-3-phenyl-1-indanone. nih.govbeilstein-journals.org This bromo-substituted indanone is a valuable reagent for further chemical modifications. nih.govbeilstein-journals.org

The versatility of the indanone core is further highlighted by its presence in numerous biologically active natural and synthetic compounds. whiterose.ac.uk The ability to introduce various substituents onto the indanone scaffold makes it a privileged structure in medicinal chemistry for the development of potential drug candidates. whiterose.ac.ukresearchgate.net

Scaffold for Novel Chemical Entity Development

The indanone framework, and specifically this compound, provides a robust scaffold for the development of novel chemical entities with potential therapeutic applications. The indanone core is a key structural motif in various pharmacologically active compounds, including those with anti-Alzheimer, anticancer, antimicrobial, and antiviral properties. researchgate.net

For instance, research has focused on synthesizing novel indanone derivatives as multifunctional agents for Alzheimer's disease. acs.org These efforts often involve multi-step syntheses starting from substituted indanones, such as 6-methoxy-1-indanone (B23923). acs.org The synthetic strategy typically involves condensation reactions to introduce new functionalities, followed by further modifications to build a library of compounds for biological evaluation. acs.org

The development of these novel entities often leverages the reactivity of the indanone core. The carbonyl group can participate in condensation reactions, while the bromine atom in 2-bromo-substituted indanones serves as a handle for introducing further diversity through substitution reactions.

Role in the Synthesis of Diverse Indanone Derivatives

This compound is a key player in the synthesis of a wide array of indanone derivatives, enabling access to complex and functionally diverse molecular architectures.

Stereoselective Synthesis of Chiral Indanones

The synthesis of chiral indanones is of significant interest due to the prevalence of enantiomerically pure compounds in pharmaceuticals. Asymmetric synthesis strategies have been developed to access chiral indanones with high enantiomeric excess. One such method involves the asymmetric isomerization of racemic α-arylpropargyl alcohols using a rhodium catalyst with a chiral bisphosphine ligand, which can produce β-chiral 1-indanones. nih.gov

Another approach to chiral indanones involves the asymmetric protonation of silyl (B83357) enol ethers derived from racemic indanones. acs.org This method has been successfully applied to various substituted indanones, yielding the desired ketones in good yields and with excellent enantiomeric purity. acs.org These chiral indanones can then be used in subsequent reactions, such as McMurry couplings, to create more complex chiral molecules. acs.org

Synthesis of Fused and Spiro Indanone Systems

The indanone scaffold is an excellent platform for the construction of fused and spirocyclic systems, which are common motifs in natural products and medicinally important molecules. rsc.org The reactivity of the carbonyl group and the α-position allows for various annulation and cyclization reactions.

For example, 2-arylidene-1-indanones can undergo multicomponent reactions with aryl aldehydes to form spirocarbocyclic compounds. rsc.org Additionally, base-promoted ring expansion strategies have been employed to synthesize benzocycloheptene (B12447271) systems from 2-substituted 1-indanones. rsc.org The reaction of 2-isothiocyanato-1-indanones with other reagents has been used to construct novel spirocyclic compounds containing both benzothiazolimine and indanone scaffolds with high stereoselectivity. mdpi.com These reactions often proceed with excellent diastereoselectivities and enantioselectivities, providing access to complex three-dimensional structures. mdpi.com

| Reaction Type | Reactants | Products | Key Features |

| Multicomponent Reaction | 1-Indanone (B140024), Benzaldehydes | Spirocarbocyclic compounds | Good yields |

| Ring Expansion | 2-Substituted 1-indanone, TMS-alkyne | Benzocycloheptene systems | Base-promoted |

| Asymmetric Mannich/Cyclization | 2-Isothiocyanato-1-indanone, 2-Benzothiazolimines | Chiral spirocyclic compounds | High yields, excellent stereoselectivity |

Generation of Substituted Indane and Indene (B144670) Frameworks

This compound and related compounds are precursors for the synthesis of substituted indane and indene frameworks. These structures are also of interest due to their presence in biologically active molecules and their use as ligands in catalysis. researchgate.net

Substituted indenes can be synthesized through various methods, including the functionalization of the indene framework itself or by starting from precursors like indanones. researchgate.net For example, 6-methoxy-3-phenylindenone can be synthesized from its indanone precursor. researchgate.net The bromine atom in compounds like 2-bromo-6-methoxy-3-phenylindenone offers a site for further chemical modification. researchgate.net

The conversion of indanones to indenes can be achieved through a variety of synthetic transformations. These methods provide access to a broad range of substituted indenes with diverse functionalities. researchgate.net

Applications in Organic Synthesis Method Development

The unique reactivity of this compound and other indanone derivatives has led to their use in the development of new synthetic methodologies. These compounds serve as test substrates for novel reactions and as building blocks in the design of complex synthetic sequences.

For instance, the development of rhodium-catalyzed direct insertion of ethylene (B1197577) into the C-C bond of 1-indanones to form benzocycloheptenone skeletons showcases the utility of indanones in exploring new catalytic transformations. rsc.org Similarly, copper-catalyzed annulation-cyanotrifluoromethylation of 1,6-enynes to produce 1-indanones demonstrates a novel radical-triggered cascade reaction. frontiersin.org

Future Research Directions and Emerging Methodologies for 2 Bromo 6 Methoxy 1 Indanone

Development of More Efficient and Sustainable Synthetic Routes

Traditional syntheses of indanones, often relying on classical methods like Friedel-Crafts acylations, can be resource-intensive and generate significant waste. mdpi.compreprints.org The future of 2-Bromo-6-methoxy-1-indanone synthesis will prioritize greener and more efficient alternatives.

Key Future Directions:

Microwave-Assisted and Non-Conventional Energy Sources: Microwave-assisted organic synthesis (MAOS) has already been shown to dramatically reduce reaction times for the synthesis of some indanones, such as in Nazarov cyclizations. preprints.orgnih.gov Future work will likely adapt these high-energy input methods to the synthesis of this compound precursors, aiming to improve yields and reduce the need for harsh acid catalysts and prolonged heating. mdpi.combeilstein-journals.org Technologies like high-intensity ultrasound and Q-tube™ reactors also present viable, energy-efficient alternatives for driving the necessary cyclization reactions. mdpi.com

Green Catalysts and Solvents: A significant push towards sustainability involves replacing hazardous reagents and solvents. Research is expected to focus on employing reusable solid acid catalysts, metal triflates in recyclable ionic liquids, and environmentally benign solvents like 4-methyltetrahydropyran (4-MeTHP) for the cyclization steps. preprints.orgbeilstein-journals.org The use of β-cyclodextrin as a supramolecular catalyst in water for related heterocyclic syntheses suggests a potential future pathway for aqueous-phase indanone synthesis. mdpi.com

Photocatalysis and Biocatalysis: Emerging synthetic strategies such as photocatalysis offer mild and green routes to indanone derivatives from readily available precursors like diazo compounds. acs.org Adapting such light-mediated radical cascade cyclizations could provide a novel and efficient entry to the this compound core. Furthermore, while direct biocatalytic synthesis of this specific bromo-indanone is not yet established, the use of enzymes for creating chiral amines from related indanone scaffolds highlights a promising future avenue. whiterose.ac.uk Future research could explore engineered enzymes for the asymmetric synthesis of indanone precursors or for the direct, selective halogenation of the 6-methoxy-1-indanone (B23923) core.

| Methodology | Potential Advantage for this compound Synthesis | Relevant Precedent |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, less thermal decomposition. | Efficient synthesis of indanones related to combretastatin (B1194345) A-4. beilstein-journals.org |

| Reusable Catalysts | Lower environmental impact, reduced cost, simplified purification. | Metal triflates in ionic liquids for Friedel-Crafts acylation. beilstein-journals.org |

| Photocatalysis | Mild reaction conditions, use of light as a traceless reagent. | Synthesis of indanones from diazoalkanes via radical cascade. acs.org |

| Biocatalysis | High stereoselectivity, environmentally benign conditions. | Enzymatic deracemization of related tetrahydroquinolines. whiterose.ac.uk |

Exploration of Novel Reactivity and Transformation Pathways

The reactivity of this compound is dictated by its three key functional groups: the ketone, the α-bromo substituent, and the methoxy-activated aromatic ring. While classical transformations are known, future research will aim to uncover and exploit novel reaction pathways to generate molecular complexity efficiently.

Domino and Cascade Reactions: The true potential of this building block lies in orchestrating multi-step transformations from a single starting material. Future efforts will likely focus on designing domino reactions that leverage the inherent reactivity of the indanone core. For instance, tandem sequences involving the α-bromo position (e.g., in substitution or coupling) followed by ketone-based transformations (e.g., aldol (B89426) or Knoevenagel condensations) could rapidly build complex polycyclic systems. nih.govrsc.org

Ring Expansion and Annulation Strategies: The indanone scaffold is an excellent substrate for ring expansion reactions to form larger carbocyclic systems like benzocycloheptenones. rsc.org Future studies could explore rhodium-catalyzed insertions of alkynes or other two-carbon units into the C-C bonds of this compound, providing access to novel seven-membered ring structures. rsc.org Additionally, annulation reactions using the ketone functionality to build fused heterocyclic rings (e.g., indeno-fused pyridopyrimidines) will continue to be a fruitful area of research. rsc.org

Exploiting the α-Bromo Ketone: The α-bromo ketone motif is a versatile handle for a variety of transformations beyond simple substitution. Future research could explore its use in Favorskii rearrangements to yield cyclopropanecarboxylic acid derivatives or in transition-metal-catalyzed cross-coupling reactions to introduce novel substituents at the C2 position. The selective alkylation of related halo-indanones has been demonstrated, suggesting that palladium-catalyzed couplings could be a powerful tool for derivatization. researchgate.net

Integration into Flow Chemistry and Automation Platforms

To meet the demands of modern drug discovery and materials science, high-throughput synthesis and optimization are essential. nih.gov Integrating the synthesis of this compound and its derivatives into automated platforms is a key future direction.

Continuous Flow Synthesis: Flow chemistry offers enhanced safety, scalability, and reproducibility, particularly for reactions involving hazardous reagents or unstable intermediates. mdpi.com The synthesis of precursors to this compound, which may involve strongly acidic conditions or exothermic reactions, would benefit significantly from the precise temperature and mixing control of flow reactors. mdpi.comgoogle.com Furthermore, multi-step sequences, such as cyclization followed by bromination, could be telescoped into a single continuous process, minimizing manual handling and purification steps.

Automated Library Synthesis: Automated synthesis platforms are capable of rapidly generating libraries of related compounds for screening. nih.govresearchgate.net this compound is an ideal starting point for such an approach. An automated workflow could perform a matrix of reactions, for example, by reacting the α-bromo position with a diverse set of nucleophiles and the ketone with various aldehydes or amines in a parallel format. This would allow for the rapid exploration of the chemical space around the indanone core. researchgate.net

| Platform | Application to this compound | Key Benefit |

| Flow Chemistry | Synthesis of the indanone core and subsequent bromination. | Improved safety, scalability, and potential for telescoping reactions. mdpi.com |

| Automated Synthesis Workstations | Parallel synthesis of derivative libraries via reactions at the C2-bromo and C1-keto positions. | High-throughput exploration of chemical space for drug discovery. nih.govresearchgate.net |

Interdisciplinary Applications in Materials Science and Chemical Biology (focus on synthetic utility as a scaffold)

The unique electronic and structural features of the indanone framework make it a privileged scaffold for applications beyond traditional medicinal chemistry. researchgate.netencyclopedia.pub The specific functional handles on this compound make it a particularly valuable building block for creating novel molecules for materials science and chemical biology.

Materials Science: The indanone core is found in molecules used as organic light-emitting diodes (OLEDs), dyes, and photochromic materials. guidechem.com The 6-methoxy group acts as an electron-donating group, which can be used to tune the electronic properties of the aromatic system. The C2-bromo position offers a convenient point for introducing extended conjugation through cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), which is a key strategy for developing new organic electronic materials. Future research could focus on synthesizing oligomers or polymers derived from this compound for applications in organic electronics.

Chemical Biology and Probe Development: The indanone scaffold is a core component of ligands designed to bind to biological targets, including misfolded proteins like α-synuclein, which is implicated in Parkinson's disease. nih.gov The development of new positron emission tomography (PET) tracers and fluorescent probes often relies on modular scaffolds that can be easily modified. This compound provides three distinct points for modification: the bromo-position for attaching reporter groups or targeting moieties, the ketone for linking to other molecules, and the aromatic ring for further functionalization to fine-tune properties like solubility and cell permeability. This makes it an attractive starting point for developing the next generation of chemical probes and imaging agents. nih.govbeilstein-journals.org

Q & A

Basic: What are the established synthetic protocols for 2-Bromo-6-methoxy-1-indanone, and how are reaction conditions optimized to enhance yield?

Answer:

The synthesis typically involves bromination of 6-methoxy-1-indanone using reagents like N-bromosuccinimide (NBS) or bromine under controlled conditions. Optimization includes:

- Temperature control : Reflux in acetic acid (~110°C) to ensure complete reaction .

- Solvent selection : Polar aprotic solvents (e.g., DMF) or acetic acid improve bromine activation .

- Catalyst use : Lewis acids (e.g., FeBr₃) enhance regioselectivity and yield .

Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

Basic: How do researchers characterize the purity and structural identity of this compound post-synthesis?

Answer:

A multi-technique approach is employed:

- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions and integration ratios. For example, the methoxy group appears as a singlet near δ 3.8 ppm, while aromatic protons show splitting patterns consistent with substitution .

- High-Resolution Mass Spectrometry (HRMS) : APCI-HRMS verifies the molecular ion peak (e.g., m/z 241.997 for C₁₀H₉BrO₂⁺) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

- Melting point analysis : Compare observed mp (e.g., 105–110°C) with literature values to detect impurities .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Answer:

Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at temperatures below -20°C . This prevents:

- Hydrolytic degradation : Moisture-sensitive bromine substituents may hydrolyze in humid environments .

- Thermal decomposition : Prolonged exposure to room temperature accelerates decomposition .

Advanced: How can discrepancies in reported melting points for this compound derivatives be resolved?

Answer:

Discrepancies (e.g., 105–110°C vs. 108–110°C ) arise from impurities or polymorphic forms. Mitigation strategies include:

- Recrystallization : Use solvents like ethanol or ethyl acetate to isolate pure crystalline forms .

- Differential Scanning Calorimetry (DSC) : Provides precise melting profiles and detects polymorphs .

- Cross-validation : Compare with HPLC purity data to rule out contaminants .

Advanced: What mechanistic insights guide the regioselective bromination of 6-methoxy-1-indanone to yield the 2-bromo derivative?

Answer:

The methoxy group at C-6 directs bromination to the para position (C-2) via:

- Electron-donating effects : Methoxy groups activate the aromatic ring, favoring electrophilic attack at the para position .

- Steric considerations : Substituent orientation minimizes steric hindrance at C-2 .

- Catalytic enhancement : Lewis acids (e.g., FeBr₃) stabilize transition states, improving regioselectivity .

Advanced: Which advanced spectroscopic techniques are pivotal in studying the electronic effects of bromine and methoxy substituents in this compound?

Answer:

- UV-Vis Spectroscopy : Quantifies substituent effects on π→π* transitions (e.g., bathochromic shifts due to bromine) .

- X-ray Crystallography : Resolves bond angles and distances, confirming electronic delocalization .

- DFT Calculations : Predicts electron density distribution and frontier molecular orbitals (e.g., HOMO-LUMO gaps) .

Advanced: How do researchers address contradictions in NMR data for this compound across different studies?

Answer:

Contradictions (e.g., δ shifts varying by solvent) are resolved by:

- Solvent standardization : Use DMSO-d₆ for consistent hydrogen bonding effects .

- 2D NMR techniques : HSQC and HMBC correlate ¹H-¹³C couplings, resolving overlapping signals .

- Referencing : Compare with spectra of analogous compounds (e.g., 2-bromo-1-indanol ).

Advanced: What strategies improve the stability of this compound in catalytic reactions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.